molecular formula C15H22BrN B14194181 6-Bromo-1-hexyl-1,2,3,4-tetrahydroquinoline CAS No. 922528-34-5

6-Bromo-1-hexyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B14194181
CAS No.: 922528-34-5
M. Wt: 296.25 g/mol
InChI Key: RRHQXXDDXLTSHL-UHFFFAOYSA-N
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Description

6-Bromo-1-hexyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a bromine atom at the 6th position and a hexyl group at the 1st position of the tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-hexyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1-hexyl-1,2,3,4-tetrahydroquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-hexyl-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable nucleophile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted tetrahydroquinolines.

    Oxidation Reactions: Products include quinoline derivatives.

    Reduction Reactions: Products include dihydroquinoline derivatives.

Scientific Research Applications

6-Bromo-1-hexyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Bromo-1-hexyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the hexyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 6-Bromo-1,2,3,4-tetrahydroquinoline
  • 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
  • 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Comparison: 6-Bromo-1-hexyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties compared to its analogs. The hexyl group enhances its lipophilicity, which can influence its biological activity and solubility in organic solvents. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

922528-34-5

Molecular Formula

C15H22BrN

Molecular Weight

296.25 g/mol

IUPAC Name

6-bromo-1-hexyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C15H22BrN/c1-2-3-4-5-10-17-11-6-7-13-12-14(16)8-9-15(13)17/h8-9,12H,2-7,10-11H2,1H3

InChI Key

RRHQXXDDXLTSHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CCCC2=C1C=CC(=C2)Br

Origin of Product

United States

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